![molecular formula C7H12O4 B1480539 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2090990-82-0](/img/structure/B1480539.png)
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid
Overview
Description
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid, also known as BCMC, is a cyclic amino acid. It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with two hydroxymethyl groups attached to the same carbon atom and a carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid are not detailed in the retrieved sources, cyclobutane derivatives are known to participate in various reactions. For example, they can be used in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid are not fully detailed in the retrieved sources. It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bulk Drugs
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid: is a valuable intermediate in medicinal chemistry. It is utilized in the synthesis of a wide range of bulk drugs . These include:
Chemical Safety: Hazardous Substance Research
The safety data sheet indicates that this compound has specific handling and storage requirements due to its chemical properties . Research into its safety can lead to better handling protocols in laboratories and industries.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a valuable intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
Its unique structure, characterized by the presence of a strained cyclobutane ring, allows it to participate in various chemical reactions .
Biochemical Pathways
It is primarily used as a chemical intermediate, and its impact on biochemical pathways would largely depend on the specific compounds it is used to synthesize .
properties
IUPAC Name |
3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-3-7(4-9)1-5(2-7)6(10)11/h5,8-9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPDGUEZJJXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(hydroxymethyl)cyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.